Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate chemical structure
Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate chemical structure
An In-Depth Technical Guide to Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate: Synthesis, Characterization, and Applications
Introduction
The 2,3-dihydro-1,4-benzodioxane ring system is a prominent structural motif in a multitude of synthetic and natural compounds, earning it the status of a "privileged scaffold" in medicinal chemistry.[1][2] Compounds incorporating this core structure have demonstrated a wide array of pharmacological activities, including antihepatotoxic, α-adrenergic blocking, anti-inflammatory, and antihypertensive properties.[1][3][4] The versatility of this scaffold arises from its unique conformational properties and its ability to engage with various biological receptors and enzymes.[2]
A critical feature of many bioactive benzodioxane derivatives is the presence of a substituent at the C2 position of the heterocyclic ring. This substitution introduces a chiral center, and it has been well-established that the absolute configuration at this position profoundly influences biological activity, often resulting in significant differences between enantiomers.[5] The 2-carboxylate functionality, in particular, serves as a versatile synthetic handle for the creation of diverse libraries of amides, esters, and other derivatives.[6][7]
This technical guide provides a comprehensive overview of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate, a representative member of this important class of molecules. We will delve into its molecular structure, detail a robust synthetic pathway, provide a thorough guide to its spectroscopic characterization, and discuss its potential applications in drug discovery and development, grounded in the broader context of related benzodioxane compounds.
Section 1: Molecular Structure and Physicochemical Properties
The fundamental identity of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is defined by its unique arrangement of atoms. The structure consists of a benzene ring fused to a 1,4-dioxane ring, with a butyl ester group attached at the C2 position.
Caption: Chemical structure of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.
Below is a summary of its key chemical identifiers and predicted physicochemical properties.
| Identifier | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₄ | [8][9] |
| Molecular Weight | 236.26 g/mol | [9] |
| IUPAC Name | butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | [8] |
| SMILES | CCCCOC(=O)C1COC2=CC=CC=C2O1 | [8] |
| InChIKey | JDJZCBAJNHKBDS-UHFFFAOYSA-N | [8] |
| CAS Number | Not readily available (Parent Acid: 4442-54-0) | [10][11] |
| Predicted Property | Value | Reference |
| XLogP3 | 3.0 | [8] |
| Boiling Point | ~336.9 °C at 760 mmHg (Predicted) | [12] |
| Density | ~1.2 g/cm³ (Predicted) | [12] |
| Polar Surface Area | 44.76 Ų | [12] |
| Refractive Index | ~1.522 (Predicted) | [12] |
Section 2: Synthesis and Purification
The synthesis of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is most efficiently approached via a multi-step sequence starting from commercially available precursors. A robust and widely cited method for constructing the benzodioxane core is the Williamson ether synthesis, involving the reaction of catechol with a suitable three-carbon electrophile.[6][13] The subsequent esterification is a standard transformation.
The causality behind this strategic choice lies in its reliability and the accessibility of the starting materials. Catechol provides the benzene ring and the two phenolic oxygens, while a di-halogenated C3 unit like methyl 2,3-dibromopropionate serves as the electrophilic partner to form the heterocyclic ring.
Caption: Synthetic workflow for Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.
Step 1: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate [13]
-
To a stirred solution of catechol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add methyl 2,3-dibromopropionate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl ester as a white solid or pale oil.
-
Validation: Confirm structure using ¹H NMR, ¹³C NMR, and MS.
Step 2: Saponification to 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid [6]
-
Dissolve the methyl ester from Step 1 (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (NaOH, 1.5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid (HCl). A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
-
Validation: Confirm structure via melting point and spectroscopic analysis (IR will show a broad O-H stretch).
Step 3: Fischer Esterification to Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
-
Suspend the carboxylic acid from Step 2 (1.0 eq) in n-butanol (used as solvent and reagent).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
-
Heat the mixture to reflux (using a Dean-Stark apparatus to remove water is advantageous) for 4-8 hours. Monitor by TLC.
-
Upon completion, cool the mixture and remove the excess n-butanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to obtain pure Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.
-
Final Validation: Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS).
Section 3: Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate requires a combination of spectroscopic techniques. The expected data presented here are based on published spectra of closely related analogues.[2][6][13]
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint of the molecule. Key signals include the aromatic protons, the three non-equivalent protons on the chiral dioxane ring, and the four sets of protons from the butyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.85 - 7.00 | Multiplet | 4H |
| Dioxane (O-CH-CO) | 4.90 - 5.00 | Doublet of Doublets | 1H |
| Dioxane (O-CH₂-CH) | 4.35 - 4.55 | Multiplet | 2H |
| Ester (-O-CH₂-) | 4.20 - 4.30 | Triplet | 2H |
| Butyl (-CH₂-) | 1.60 - 1.70 | Multiplet | 2H |
| Butyl (-CH₂-) | 1.35 - 1.45 | Multiplet | 2H |
| Butyl (-CH₃) | 0.90 - 1.00 | Triplet | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester (C=O) | 168.0 - 170.0 |
| Aromatic (C-O) | 142.0 - 144.0 |
| Aromatic (C-H) | 117.0 - 124.0 |
| Dioxane (O-CH-CO) | 70.0 - 72.0 |
| Ester (-O-CH₂) | 65.0 - 66.0 |
| Dioxane (O-CH₂-CH) | 64.0 - 65.0 |
| Butyl (-CH₂) | 30.0 - 31.0 |
| Butyl (-CH₂) | 18.0 - 19.0 |
| Butyl (-CH₃) | 13.0 - 14.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (Aromatic) | 3050 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=O (Ester) | 1735 - 1750 | Strong, sharp stretch |
| C=C (Aromatic) | 1500 - 1600 | Stretch |
| C-O (Ether & Ester) | 1050 - 1250 | Strong stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the molecular formula.
| Adduct / Ion | Predicted m/z |
| [M]⁺ | 236.1049 |
| [M+H]⁺ | 237.1121 |
| [M+Na]⁺ | 259.0940 |
Section 4: Chemical Reactivity and Potential Applications
The chemical reactivity of Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is primarily centered on its ester functionality. This group can readily undergo hydrolysis back to the parent carboxylic acid or be converted into amides via aminolysis, providing a gateway to a vast chemical space for drug discovery.[6][14] The synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, for instance, has been explored for antimicrobial and antioxidant activities.[6]
The true value of this molecule lies in its potential as an intermediate or a final compound in drug development programs. The broader family of 2,3-dihydro-1,4-benzodioxin derivatives has shown significant promise in several therapeutic areas:
-
Anti-inflammatory Activity: Acetic acid derivatives of the benzodioxin core have demonstrated anti-inflammatory potency comparable to ibuprofen in preclinical models.[4]
-
Antihypertensive Properties: The benzodioxane scaffold is a core component of α-adrenergic blockers like Doxazosin, which are used to treat hypertension.[5][15] Other analogues have also been investigated for their hypotensive effects.[3]
-
Anticancer Potential: Recent studies have explored benzodioxane-based hydrazones and amides as potential anticancer agents, with some compounds showing promising activity.[7][15]
Given this context, Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate represents a valuable tool for researchers. It can be used in screening libraries to identify new hits or serve as a key building block for the synthesis of more complex, targeted therapeutic agents. The chirality at the C2 position is of paramount importance, and future work should involve the enantioselective synthesis or resolution of this compound, as biological activity is often confined to a single enantiomer.[5][16] Enzymatic resolution using lipases like Candida antarctica lipase B (CALB) has proven highly effective for the kinetic resolution of related methyl esters and is a recommended strategy for accessing the enantiopure forms.[5]
Conclusion
Butyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is more than a simple organic molecule; it is a product of a rich history of medicinal chemistry research and a building block for future discoveries. Its synthesis is achievable through well-established chemical transformations, and its structure can be unequivocally confirmed by modern spectroscopic methods. As a derivative of the pharmacologically significant 2,3-dihydro-1,4-benzodioxane scaffold, it holds considerable potential for professionals in drug development. This guide provides the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in the ongoing search for novel and effective therapeutic agents.
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